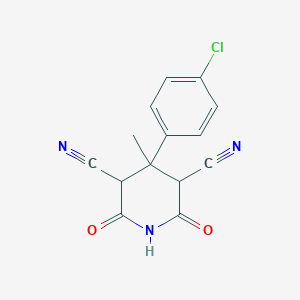
1,3,5-trimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1,3,5-trimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide” is mentioned in a US Patent Application . It is a modulator of the Mas-related G-protein coupled receptor X2 (MRGPRX2) and related products . The compound is used in methods for modulating MRGPRX2 generally, or for treating a MRGPRX2 or a MRGPRX2 ortholog dependent condition .
Aplicaciones Científicas De Investigación
Polypharmacological Approach for CNS Disorders
N-alkylation of the sulfonamide moiety in a group of arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been explored as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach aims to extend a polypharmacological treatment strategy for complex diseases, such as CNS disorders. The study identified specific compounds that exhibit potent and selective antagonism at the 5-HT7 receptor, demonstrating antidepressant-like and pro-cognitive properties, thus suggesting potential therapeutic applications in treating CNS disorders (Canale et al., 2016).
Antimicrobial Activity
Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity. The development of heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole with sulfonamide linkages has shown promising results against various pathogens. Such compounds, through a series of chemical reactions, provided derivatives with significant antimicrobial properties, indicating potential applications in developing new antimicrobial agents (El‐Emary et al., 2002).
COX-2 Inhibitor Development
The development of sulfonamide-containing 1,5-diarylpyrazole derivatives as cyclooxygenase-2 (COX-2) inhibitors has been a significant area of research. Through extensive structure-activity relationship (SAR) studies, potent and selective inhibitors of COX-2 were identified, leading to the development of celecoxib, a COX-2 inhibitor used in treating rheumatoid arthritis and osteoarthritis. This research demonstrates the application of sulfonamide derivatives in designing anti-inflammatory drugs (Penning et al., 1997).
Anticancer and Antimicrobial Agents
Novel sulfonamides incorporating biologically active pyridine have been synthesized, showing efficient anticancer and antimicrobial activities. The derivatives were evaluated against breast cancer cell lines and gram-negative bacteria, showcasing potent activities and highlighting their potential as therapeutic agents for cancer and microbial infections. Molecular docking studies against dihydrofolate reductase further supported their potential in targeted therapies (Debbabi et al., 2017).
Antibacterial Agents Development
The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been targeted for their potential use as antibacterial agents. Through various chemical reactions, compounds with high antibacterial activities were developed, indicating the sulfonamido moiety's role in enhancing antibacterial properties and the potential for new antibacterial drug development (Azab et al., 2013).
Mecanismo De Acción
The compound is used for modulating MRGPRX2 or for treating a MRGPRX2 or a MRGPRX2 ortholog dependent condition . MRGPRX2 and its ortholog receptors mediate disorders including pseudo-allergic drug reactions, chronic itch (e.g., pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .
Propiedades
IUPAC Name |
1,3,5-trimethyl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-15-20(16(2)23(3)22-15)29(26,27)21-13-17-9-11-24(12-10-17)19(25)14-28-18-7-5-4-6-8-18/h4-8,17,21H,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANVBYNURPWJGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3,4-Dichlorophenyl)piperazino]-3-phenoxy-2-propanol](/img/structure/B2425686.png)
![Ethyl 2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2425687.png)

![(1R,5S)-8-((3-fluorobenzyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2425691.png)
![ethyl 2-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate](/img/structure/B2425693.png)
![2-[4-(6-Bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetamide](/img/structure/B2425694.png)
![5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2425696.png)
![1-(azepan-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2425697.png)
![ethyl 2-[[2-[[4-(2,3-dimethylphenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2425698.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2425700.png)
![6-Cyclopentyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2425701.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-fluorobenzoate](/img/structure/B2425705.png)